2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is an organic compound that features a nitro group, a piperidine ring, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:
Nitration of Benzene Sulfonamide: The initial step involves the nitration of benzene sulfonamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The next step involves the alkylation of the nitrated benzene sulfonamide with 2-(piperidin-3-yl)ethyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: The nitro group in 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction: 2-Amino-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, especially those containing sulfonamide and piperidine moieties.
Biological Studies: The compound can be used in studies investigating the biological activity of nitro and sulfonamide groups in various biological systems.
Wirkmechanismus
The mechanism of action of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is primarily determined by its functional groups:
Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to cytotoxic effects.
Sulfonamide Group: Sulfonamides are known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-N-[2-(piperidin-4-yl)ethyl]benzene-1-sulfonamide: Similar structure but with the piperidine ring attached at a different position.
2-Nitro-N-[2-(morpholin-3-yl)ethyl]benzene-1-sulfonamide: Contains a morpholine ring instead of a piperidine ring.
2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The unique combination of a nitro group, a piperidine ring, and a sulfonamide group in 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C13H19N3O4S |
---|---|
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
2-nitro-N-(2-piperidin-3-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c17-16(18)12-5-1-2-6-13(12)21(19,20)15-9-7-11-4-3-8-14-10-11/h1-2,5-6,11,14-15H,3-4,7-10H2 |
InChI-Schlüssel |
DOJVHBVUQRGAGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.